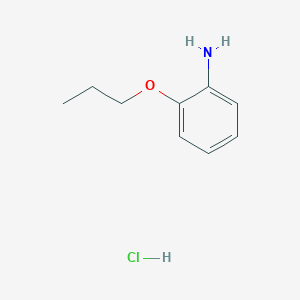
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate)
Vue d'ensemble
Description
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is a chemical compound with the CAS RN: 28277-59-0 . It has a molecular formula of C36H24CoF18N6P3 and a molecular weight of 1034.46 . The compound appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) consists of three 1,10-phenanthroline ligands bound to a central cobalt(III) atom, and three hexafluorophosphate ions .Chemical Reactions Analysis
In one study, it was found that Tris(1,10-phenanthroline)cobalt(III) reacts with iodide ions in a one-electron transfer process .Physical And Chemical Properties Analysis
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is a solid at 20°C . It should be stored under inert gas and away from air .Applications De Recherche Scientifique
Electron Transfer Reactions
Tris(1,10-phenanthroline)cobalt(III) complex has been studied for its electron transfer reactions with iodide ion in an aqueous acidic medium . The rate of reaction was found to be third order overall: first order in the oxidant and second order in the reductant, and acid independent . This study is vital to chemists in the context of energy transduction, corrosion processes, and metallurgy .
Solar Energy Conversion
This compound is a hole conductor p-dopant material for dye-sensitized solar cells (DSSCs) . DSSCs are a type of thin-film solar cells which are considered to be very promising because they are made of low-cost materials and do not need elaborate manufacturing equipment .
Antimicrobial Activity
Tris(1,10-phenanthroline)cobalt(III) complexes have been reported to exhibit antimicrobial activity . In vitro antimicrobial activity of the ligand, metal salts, and complexes were evaluated using the disc-diffusion method .
Anticancer Activity
Tris(1,10-phenanthroline) lanthanum (III) trithiocyanate, a similar complex, has been reported to have anticancer activity . Although this is not directly related to Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate), it suggests potential for further research into the anticancer properties of similar complexes.
Biochemical and Biological Reactions
Electron transfer reactions of transition metal complexes, such as Tris(1,10-phenanthroline)cobalt(III), are important in many biochemical and biological processes including enzymatic reactions, collagen synthesis, steroid metabolism, the immune response, drug activation, neurotransmitter metabolism, nitrogen fixation, respiration, and photosynthesis .
Kinetic Studies
The study of the rate at which reactions including electron transfer reaction occur is very important and cannot be over-emphasised and that is the basis of kinetic studies . The knowledge of the variation and effect of these factors on reaction rate can aid proper interpretation of stepwise elementary steps a reaction undertakes which constitute its mechanism .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is the iodide ion . The compound interacts with iodide ions in an aqueous acidic medium, leading to an electron transfer reaction .
Mode of Action
The interaction between Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) and its target involves an electron transfer reaction . This reaction is third order overall: first order in the oxidant (the cobalt complex) and second order in the reductant (iodide ion), and it is acid independent . The empirical rate law for this reaction is given by the equation:
−=textk[(textColeft(textphenright)3)3+]left[textI−right]2- = {\\text { k}} [ ( {\\text {Co}}\\left ( { {\\text {phen}}} \\right)_ { {3}} )^ { { {3} + }} ]\\left [ { {\\text {I}}^ { - } } \\right]^ { {2}} −=textk[(textColeft(textphenright)3)3+]left[textI−right]2
Biochemical Pathways
Electron transfer reactions are important in many biochemical and biological processes, including enzymatic reactions, collagen synthesis, steroid metabolism, the immune response, drug activation, neurotransmitter metabolism, nitrogen fixation, respiration, and photosynthesis .
Result of Action
The result of the action of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is the transfer of electrons from iodide ions to the cobalt complex . This results in a change in the oxidation state of the cobalt atom and the overall charge on the complex ion .
Action Environment
The reaction rate of the electron transfer reaction involving Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is unaffected by changes in ionic strength and dielectric constant of the reaction medium . Added cations and anions can catalyse and inhibit the reaction rate, respectively .
Propriétés
IUPAC Name |
cobalt(3+);1,10-phenanthroline;trihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Co.3F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNLHURFRGGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24CoF18N6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28277-59-0 | |
| Record name | Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




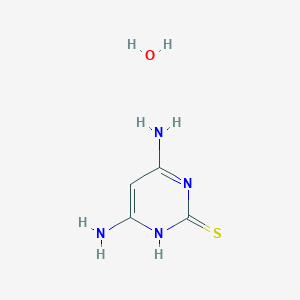
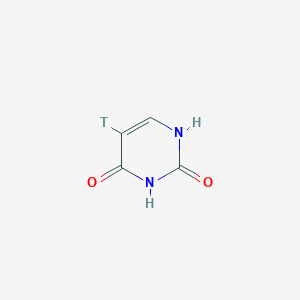
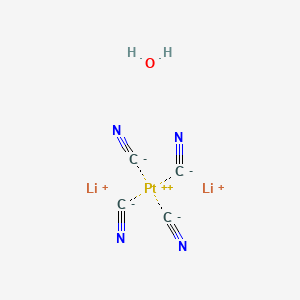
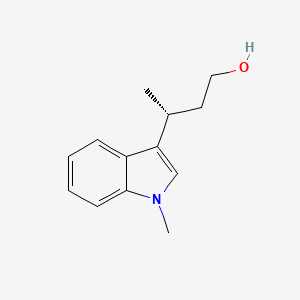

![9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1644130.png)
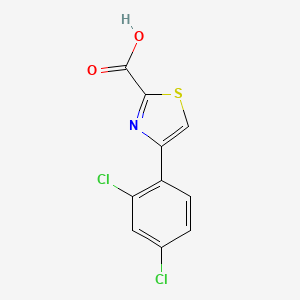
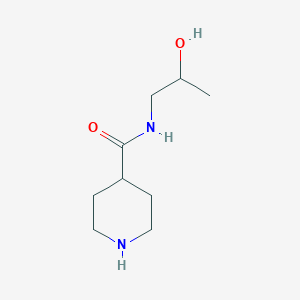


![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1644144.png)
